![molecular formula C17H16N6OS2 B3747642 5-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE](/img/structure/B3747642.png)
5-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE
Overview
Description
5-{[3-(2H-1,2,3-Benzotriazol-2-yl)-4-ethoxybenzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a complex organic compound that features a benzotriazole moiety, an ethoxybenzyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative through the reaction of o-phenylenediamine with sodium nitrite and acetic acid.
Ethoxybenzylation: The benzotriazole derivative is then subjected to ethoxybenzylation using ethyl bromide in the presence of a base such as potassium carbonate.
Thiadiazole Formation: The final step involves the formation of the thiadiazole ring by reacting the ethoxybenzylated benzotriazole with thiosemicarbazide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole or thiadiazole derivatives.
Scientific Research Applications
5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]sulfanyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the thiadiazole ring.
Thiadiazole Derivatives: Compounds with a thiadiazole ring but different substituents.
Ethoxybenzyl Compounds: Compounds with an ethoxybenzyl group but different core structures.
Uniqueness
5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to its combination of benzotriazole, ethoxybenzyl, and thiadiazole moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS2/c1-2-24-15-8-7-11(10-25-17-20-19-16(18)26-17)9-14(15)23-21-12-5-3-4-6-13(12)22-23/h3-9H,2,10H2,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOHEKSDKGTHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=NN=C(S2)N)N3N=C4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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